1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose
Description
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-galactopyranose (CAS: 67817-30-5, molecular formula: C₁₄H₁₉N₃O₉, molecular weight: 373.32 g/mol) is a protected galactose derivative widely used in carbohydrate chemistry and glycobiology. Its structure features acetyl groups at the 1, 3, 4, and 6 positions, with an azido (-N₃) substituent at C2, rendering it a versatile intermediate for synthesizing glycoconjugates, vaccines, and probes via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) . Key applications include:
- Glycosylation reactions: The azido group enables selective functionalization at C2.
- Biosynthesis: Serves as a precursor for 2-amino-2-deoxy-D-galactose (GalNAc) derivatives after azide reduction .
- Drug discovery: Used to develop glycomimetics and targeted therapies.
Commercial availability (e.g., GLPBIO, TCI Chemicals) confirms its importance, with ≥95% purity and storage recommendations at -20°C or -80°C in DMSO solutions to avoid decomposition .
Structure
3D Structure
Properties
IUPAC Name |
(3,4,6-triacetyloxy-5-azidooxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBQJLEHAMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose typically involves the following steps :
Starting Material: The synthesis begins with D-galactosamine hydrochloride.
Diazo Transfer Reaction: The azido group is introduced using a diazo transfer reagent such as nonafluorobutanesulfonyl azide in the presence of a catalyst like copper sulfate and a base such as sodium bicarbonate.
Acetylation: The hydroxyl groups on the galactopyranose ring are acetylated using acetic anhydride and pyridine.
The reaction conditions are generally mild, and the process yields the desired compound with good efficiency. Industrial production methods may involve scaling up these reactions while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Glycosylation Reactions
The compound serves as a glycosyl donor for synthesizing galactosamine-containing oligosaccharides. Key methods include:
Trichloroacetimidate Activation
Glycosyl Halide Formation
Table 2: Glycosylation Outcomes
| Glycosyl Acceptor | Catalyst | Product | α:β Ratio | Yield | Source |
|---|---|---|---|---|---|
| Methanol | AgOTf | Methyl α-D-galactosaminide | 9:1 | 82% | |
| Benzyl alcohol | Hg(CN)₂ | Benzyl β-D-galactosaminide | 1:4 | 78% | |
| GlcNAc-thiazoline | - | Disaccharide mimetic | - | 68% |
Azide Reduction to Amine
The C2 azide is reduced to an amine, enabling access to galactosamine derivatives:
-
Reaction :
-
Conditions :
Deprotection of Acetyl Groups
Acetyl groups are cleaved under basic conditions to regenerate hydroxyls:
Stability and Handling
This compound’s versatility in click chemistry, glycosylation, and bioconjugation underpins its utility in drug discovery and glycobiology. Its well-characterized reactivity ensures reproducibility across synthetic workflows, as evidenced by peer-reviewed studies [1-10].
Scientific Research Applications
Scientific Research Applications
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose has diverse applications in scientific research.
- Synthetic Chemistry: It serves as a key intermediate in synthesizing various glycosylated compounds, facilitating the development of new pharmaceuticals and biologically active molecules .
- Drug Development: Its azido group allows for click chemistry applications, making it valuable in the design of targeted drug delivery systems, enhancing the specificity and efficacy of treatments .
- Bioconjugation: The compound is used in bioconjugation processes, where it can be linked to proteins or other biomolecules, aiding in the creation of novel therapeutics and diagnostics .
- Glycobiology Research: It plays a significant role in studying carbohydrate-protein interactions, helping researchers understand cell signaling and immune responses .
- Studying Carbohydrate-Protein Interactions: The compound is employed in studying carbohydrate-protein interactions and cellular glycosylation processes.
- Medicine: It serves as a precursor for developing glycosylated drugs and diagnostic agents.
- Industry: The compound is utilized in the production of biocompatible materials and as a reagent in click chemistry.
This compound has potential biological activities and serves as an important intermediate in synthesizing various glycosylated compounds, holding promise in therapeutic applications, particularly in cancer treatment and glycoengineering.
Anticancer Properties
Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. In vitro assays indicate that the compound exhibits significant antiproliferative activity against colorectal (HCT-116) and breast (MCF-7) cancer cells. The mechanism appears to involve the induction of apoptosis, with higher rates of apoptotic cells observed compared to control groups.
Applications Table
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose involves its role as a glycosyl donor . The azido group facilitates selective glycosylation reactions by acting as a non-participating group, which helps in achieving stereoselectivity. Upon reduction, the azido group can be converted to an amine, allowing further functionalization. The acetyl groups protect the hydroxyl groups during reactions and can be removed under specific conditions to reveal reactive sites.
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound is compared below with structurally similar derivatives, focusing on substituents, synthesis, reactivity, and applications.
Azido-Modified Analogues
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-mannopyranose (CAS: 68733-20-0)
- Structure: Differs in stereochemistry at C4 (mannose vs. galactose).
- Synthesis : Produced from D-glucose via triflate displacement under anhydrous conditions .
- Reactivity: Similar azide reactivity but distinct glycosylation patterns due to axial C4 hydroxyl in mannose.
- Applications: Used in mannose-containing glycans and immunostimulatory compounds.
- Commercial Data : Annual sales volume (152 bottles) is lower than the galactose analogue (222 bottles), reflecting niche demand .
2-Azidopropanamido Derivatives (e.g., Compound 2 in )
Halogen-Substituted Analogues
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-D-galactopyranose (CAS: 35526-14-8)
- Structure : Fluorine replaces the azido group at C2 (C₁₄H₁₉FO₉, MW: 350.295 g/mol) .
- Reactivity : Fluorine acts as a poor leaving group, limiting glycosylation utility. Instead, it stabilizes glycosyl oxocarbenium ions for stereoselective reactions.
- Applications : Used in NMR studies and as a metabolic inhibitor (e.g., mimicking 2-deoxyglucose) .
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-β-D-galactopyranose (CAS: 141510-66-9)
Amino and Acetamido Derivatives
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose Hydrochloride (CAS: N/A)
- Structure: Azide reduced to amine (C₁₄H₂₂ClNO₉, MW: 383.78 g/mol) .
- Reactivity : Amine enables further acylation or reductive amination.
- Applications : Precursor for GalNAc-containing glycans (e.g., mucin-type O-glycans) .
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-galactopyranose (CAS: 3006-60-8)
Comparative Data Table
Biological Activity
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose (CAS Number: 67817-30-5) is a synthetic carbohydrate derivative that has garnered attention in biochemical research due to its potential biological activities. This compound serves as an important intermediate in the synthesis of various glycosylated compounds and holds promise in therapeutic applications, particularly in cancer treatment and glycoengineering.
The molecular formula of this compound is C₁₄H₁₉N₃O₉, with a molecular weight of 373.32 g/mol. It appears as a white crystalline solid with a melting point ranging from 120°C to 127°C. The specific rotation is reported as +100° (C=1 in CHCl₃) .
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₉ |
| Molecular Weight | 373.32 g/mol |
| Melting Point | 120 - 127 °C |
| Specific Rotation | +100° (C=1 in CHCl₃) |
Anticancer Properties
Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. In vitro assays indicate that the compound exhibits significant antiproliferative activity against colorectal (HCT-116) and breast (MCF-7) cancer cells. The mechanism appears to involve the induction of apoptosis, with higher rates of apoptotic cells observed compared to control groups .
Case Study: Apoptosis Induction
In a controlled study, cancer cell lines treated with deprotected derivatives of this compound showed a marked increase in early and late apoptosis. Specifically, HCT-116 cells exhibited approximately 46% apoptosis after treatment with the compound over 24 hours . This suggests that the azido group may enhance cellular uptake and subsequent cytotoxicity.
Glycoconjugation and Glycoengineering
The compound is also utilized in glycoconjugation processes, where it can modify quinoline derivatives to improve their biological activity. Research indicates that glycoconjugates formed using this azido sugar demonstrate enhanced permeability through cell membranes via glucose transporter proteins (GLUT), suggesting potential applications in drug delivery systems .
Immunological Applications
This compound has been explored for its role in enhancing immune responses. Its structural properties allow it to function as an immunogenic agent when conjugated to proteins or peptides. This aspect is particularly relevant in vaccine development and immunotherapy strategies .
Synthesis and Derivatives
The synthesis of this compound typically involves acetylation and azidation reactions on galactopyranose derivatives. Various methods have been developed to optimize yields and minimize by-products. Notably, safer diazotransfer reagents have been identified that facilitate the conversion of hydroxyl groups into azides without compromising safety .
Q & A
Q. What are the key synthetic pathways for 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose, and how are intermediates characterized?
The compound is typically synthesized via sequential protection, azide substitution, and acetylation. Starting from D-galactose, the 2-hydroxyl group is replaced with an azide via triflate intermediates, followed by acetylation at positions 1, 3, 4, and 5. Key intermediates (e.g., 2-azido-2-deoxy-D-galactose) are characterized using H/C NMR and mass spectrometry to confirm regioselectivity and purity . For example, triflate intermediates are monitored for complete substitution to avoid side reactions during azide introduction .
Q. How is the anomeric configuration (alpha vs. beta) determined in this compound?
The alpha configuration at the anomeric center is confirmed via H NMR coupling constants ( Hz for alpha vs. Hz for beta) and NOE correlations. X-ray crystallography may resolve ambiguities, particularly when steric effects from acetyl groups obscure NMR data .
Q. What role does this compound play in oligosaccharide synthesis?
It serves as a glycosyl donor in chemoenzymatic or chemical glycosylation. The azide group at C2 can be reduced to an amine for further functionalization (e.g., conjugation to proteins), while acetyl groups act as transient protecting groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve glycosylation efficiency using this donor?
Glycosylation efficiency depends on:
- Promoter choice : Trichloroacetimidate activation (e.g., TMSOTf) achieves >80% yields in β-linked disaccharides, while NIS/TfOH may favor α-selectivity .
- Solvent effects : Dichloromethane or toluene enhances stereoselectivity by stabilizing oxocarbenium ion intermediates .
- Temperature control : Low temperatures (-20°C to 0°C) minimize side reactions like azide reduction .
Q. How do steric and electronic factors influence the reactivity of the 2-azido group during downstream modifications?
The electron-withdrawing azide reduces nucleophilicity at C2, requiring harsh conditions (e.g., Staudinger reaction with triphenylphosphine) for reduction to an amine. Steric hindrance from acetyl groups slows reactivity, necessitating extended reaction times or elevated temperatures . Competing side reactions (e.g., acetyl migration) must be monitored via TLC or HPLC .
Q. What analytical strategies resolve contradictions in reported glycosylation outcomes (e.g., variable yields or stereoselectivity)?
Contradictions arise from differences in:
- Protecting group patterns : Benzyl vs. acetyl groups alter donor/acceptor compatibility .
- Catalyst purity : Trace moisture in promoters (e.g., TMSOTf) reduces efficacy.
- Substrate pre-activation : Pre-activating the donor with molecular sieves improves reproducibility . Comparative studies using standardized conditions (e.g., identical solvent, promoter, and temperature) are recommended to isolate variables .
Q. How can computational methods (e.g., DFT) predict the stability of intermediates in the synthesis of this compound?
Density Functional Theory (DFT) calculates energy barriers for key steps like azide substitution or acetyl migration. For instance, transition-state modeling of the triflate intermediate reveals steric clashes between acetyl groups and the leaving group, guiding solvent selection to stabilize intermediates .
Methodological Notes
- Stereochemical Analysis : Use a combination of NMR (ROESY for axial/equatorial H1 orientation) and polarimetry to confirm configuration .
- Troubleshooting Low Yields : Replace hygroscopic reagents (e.g., AgOTf) with stable alternatives (e.g., BF-OEt) to mitigate moisture sensitivity .
- Scalability : Pilot reactions in flow reactors improve heat/mass transfer for large-scale azide introductions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
